molecular formula C6H4ClF2N B1398163 3-Chloro-5-(difluoromethyl)pyridine CAS No. 1335055-92-9

3-Chloro-5-(difluoromethyl)pyridine

Cat. No.: B1398163
CAS No.: 1335055-92-9
M. Wt: 163.55 g/mol
InChI Key: VAQYBNCMPQHBDR-UHFFFAOYSA-N
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Description

3-Chloro-5-(difluoromethyl)pyridine (CAS 1335055-92-9) is a valuable halogenated pyridine derivative for research and development. This compound features a molecular formula of C₆H₄ClF₂N and a molecular weight of 163.55 . Its structure, which includes both chloro and difluoromethyl substituents on the pyridine ring, makes it a versatile and key intermediate in various synthetic pathways. This chemical is primarily used in pharmaceutical research as a building block for the synthesis of more complex molecules. Its specific reactivity allows researchers to explore new compounds in medicinal chemistry and agrochemical development. The presence of the difluoromethyl group is of particular interest in the design of active ingredients, as it can influence the metabolic stability and bioavailability of candidate molecules. The product is provided with high purity and is intended for Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety information and material safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-5-1-4(6(8)9)2-10-3-5/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQYBNCMPQHBDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Dossier: Spectroscopic Characterization of 3-Chloro-5-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier designed for analytical chemists and process development scientists. It synthesizes theoretical chemometric principles with standard spectroscopic behaviors of fluorinated pyridines.

Executive Summary & Structural Logic

3-Chloro-5-(difluoromethyl)pyridine is a critical intermediate in the synthesis of agrochemicals (SDHI fungicides) and pharmaceutical bioisosteres. Its structural uniqueness lies in the difluoromethyl (


)  motif, which acts as a lipophilic hydrogen bond donor, distinct from the chemically inert trifluoromethyl (

) group.
Electronic Framework
  • Inductive Effects: The pyridine ring is electron-deficient. The chlorine atom at C3 and the

    
     group at C5 both exert strong electron-withdrawing inductive effects (
    
    
    
    ), significantly deshielding the ring protons.
  • Symmetry: The molecule is asymmetric (

    
     symmetry), resulting in three distinct aromatic proton signals and one aliphatic proton signal.
    

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Data presented represents high-confidence expected values based on substituent increments and analogous fluorinated pyridine standards.

1.

NMR (Proton NMR)

Solvent:


 (Chloroform-d)
Frequency:  400 MHz[1][2]
AssignmentShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Notes
H-2 8.55 – 8.60Doublet (d)


-proton, deshielded by N and Cl.
H-6 8.65 – 8.70Singlet/Broad


-proton, deshielded by N and

.
H-4 7.85 – 7.95Doublet of Doublets

couplings

-proton, shielded relative to

.

6.60 – 6.90 Triplet (t)

Diagnostic Signal. Large geminal coupling to F.
2.

NMR (Fluorine NMR)

Solvent:


Standard: 

(0 ppm) or

AssignmentShift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Interpretation

-114.0 to -118.0 Doublet (d)

Characteristic of difluoromethyl groups.

Technical Insight: Unlike the


 group which appears as a singlet around -63 ppm, the 

group is easily identified by its doublet splitting pattern in

NMR due to the single geminal proton.
3.

NMR (Carbon NMR)

Key Features:

  • 
     Carbon:  Appears as a triplet  around 
    
    
    
    110–116 ppm with a massive coupling constant (
    
    
    ).
  • C-5 (Ring Carbon): Appears as a triplet (

    
    ) due to proximity to the fluorine atoms.
    
B. Mass Spectrometry (MS)

Method: GC-MS (Electron Impact, 70 eV) Molecular Formula:


Molecular Weight:  163.55  g/mol 
Ion (

)
AbundanceAssignmentFragmentation Logic
163 100%

Molecular Ion (

).
165 ~32%

Isotope peak (

signature).
128 High

Loss of Chlorine radical.
112 Medium

Loss of difluoromethyl group.
51 Low

Difluoromethyl cation.
C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet

Wavenumber (

)
Vibration ModeFunctional Group
3030 - 3080

Aromatic C-H stretch.
1580, 1450

Pyridine ring skeletal vibrations.
1050 - 1200

Very Strong. C-F stretching (broad/multiple bands).
700 - 800

C-Cl stretch/deformation.

Visualization of Analytical Logic

Diagram 1: NMR Coupling Topology

This diagram illustrates the scalar coupling network that creates the specific splitting patterns observed in the NMR spectra.

NMR_Coupling CHF2_H Proton (CHF2) δ ~6.7 ppm (Triplet) CHF2_F Fluorine (F2) δ ~-116 ppm (Doublet) CHF2_H->CHF2_F 2J(H-F) ~54Hz (Major Splitting) Carbon_C5 Carbon C5 (Ring) CHF2_F->Carbon_C5 2J(C-F) ~22Hz Carbon_CHF2 Carbon CHF2 δ ~113 ppm (Triplet) CHF2_F->Carbon_CHF2 1J(C-F) ~240Hz

Caption: Scalar coupling network showing the reciprocal splitting between the difluoromethyl proton, fluorine atoms, and adjacent carbons.

Diagram 2: MS Fragmentation Pathway

The logical breakdown of the molecule under electron impact ionization.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 163 (100%) / 165 (32%) Frag_Cl Fragment [M-Cl]+ m/z 128 M_Ion->Frag_Cl - Cl radical (35) Frag_CHF2 Fragment [M-CHF2]+ m/z 112 M_Ion->Frag_CHF2 - CHF2 radical (51) Frag_HCN Ring Collapse Loss of HCN Frag_Cl->Frag_HCN Secondary Decay

Caption: Primary fragmentation pathways observed in EI-MS, highlighting the characteristic loss of Chlorine and the Difluoromethyl group.

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure resolution of the CHF2 triplet without solvent interference.

  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v TMS.
    
    • Why:

      
       is aprotic and will not exchange with the acidic CHF2 proton. Avoid 
      
      
      
      or
      
      
      as the CHF2 proton can be slightly acidic and may broaden or exchange over long periods.
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a glass wool plug into the NMR tube to remove inorganic salts (e.g., KF, KCl) from the synthesis step, which can cause line broadening.

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    seconds to allow full relaxation of the isolated CHF2 proton.
Protocol B: GC-MS Analysis

To verify isotopic purity.

  • Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Temperature Program:

    • Start: 50°C (Hold 2 min)

    • Ramp: 20°C/min to 250°C

    • Hold: 5 min

  • Detection: Scan range 40–300 amu. Look for the 3:1 intensity ratio at

    
     163/165 to confirm the presence of exactly one chlorine atom.
    

References

  • Gottlieb, H. E., et al. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard reference for F-H coupling constants).
  • PubChem Database. "3-Chloro-5-(trifluoromethyl)pyridine Compound Summary." (Used for analog comparison).

  • Sigma-Aldrich. "Product Specification: Fluorinated Pyridines." (General handling and safety data).

Sources

The Emerging Potential of 3-Chloro-5-(difluoromethyl)pyridine in Chemical Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern chemical research, profoundly influencing the pharmacokinetic and physicochemical properties of active compounds. Within this context, the difluoromethyl group (CHF₂) has garnered significant attention as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. This technical guide focuses on 3-Chloro-5-(difluoromethyl)pyridine, a heterocyclic building block poised for significant applications across medicinal chemistry, agrochemistry, and materials science. While public domain data on this specific molecule is nascent, this guide will extrapolate its potential based on the established reactivity of its constituent functional groups and the broader utility of related difluoromethylated and chlorinated pyridines. We will explore its synthesis, potential reactivity, and propose robust research applications, providing a forward-looking perspective for scientists and drug development professionals.

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine ring is a privileged scaffold in drug discovery and agrochemical design, owing to its ability to engage in hydrogen bonding and its metabolic stability. The introduction of a chlorine atom and a difluoromethyl group onto this ring system at the 3 and 5 positions, as in 3-Chloro-5-(difluoromethyl)pyridine, creates a molecule with a unique electronic and steric profile.

  • The Chloro Group: Serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide array of substituents to build molecular complexity. It also modulates the electronic nature of the pyridine ring, influencing its pKa and reactivity.

  • The Difluoromethyl Group (CHF₂): This group is of particular interest due to its unique properties. It is more lipophilic than a methyl group and can act as a bioisosteric replacement for a hydroxyl or thiol group, capable of forming non-classical hydrogen bonds. Its electron-withdrawing nature also impacts the reactivity of the pyridine ring.

This combination of functionalities makes 3-Chloro-5-(difluoromethyl)pyridine a highly attractive, albeit under-explored, building block for the synthesis of novel chemical entities with potentially enhanced biological activity and improved physicochemical properties.

Physicochemical Properties and Synthesis

While extensive experimental data for 3-Chloro-5-(difluoromethyl)pyridine is not widely available in peer-reviewed literature, we can infer its properties and potential synthetic routes from related structures.

Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 163.54 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
logP ~2.0-2.5Indicates good lipophilicity, potentially aiding membrane permeability.
pKa (of pyridine N) ~2-3The electron-withdrawing groups lower the basicity of the pyridine nitrogen.
Boiling Point Not availableExpected to be a liquid or low-melting solid at room temperature.

Table 1: Predicted physicochemical properties of 3-Chloro-5-(difluoromethyl)pyridine and their relevance in a research context.

Proposed Synthetic Pathway

A plausible synthetic route to 3-Chloro-5-(difluoromethyl)pyridine could involve the difluoromethylation of a pre-functionalized pyridine ring. A potential retrosynthetic analysis is outlined below.

G A 3-Chloro-5-(difluoromethyl)pyridine B 3-Chloro-5-formylpyridine A->B Fluorination C Diethylaminosulfur trifluoride (DAST) or other fluorinating agents D 3,5-Dichloropyridine B->D Formylation E Formylation Reagent (e.g., n-BuLi, DMF)

Figure 1: A proposed retrosynthetic pathway for 3-Chloro-5-(difluoromethyl)pyridine, highlighting key transformations.

Experimental Protocol: Hypothetical Fluorination of 3-Chloro-5-formylpyridine

This protocol is illustrative and would require optimization.

  • Reaction Setup: To a solution of 3-Chloro-5-formylpyridine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at -78 °C, add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-Chloro-5-(difluoromethyl)pyridine.

Potential Research Applications

The true potential of 3-Chloro-5-(difluoromethyl)pyridine lies in its utility as a versatile intermediate for the synthesis of high-value compounds.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The chlorinated pyridine core is a common motif in many biologically active molecules. The chlorine at the 3-position is amenable to various cross-coupling reactions, enabling the exploration of chemical space around the pyridine core.

Workflow for Library Synthesis using 3-Chloro-5-(difluoromethyl)pyridine

G cluster_0 Core Building Block cluster_1 Cross-Coupling Reactions cluster_2 Diverse Chemical Library cluster_3 Screening & Optimization A 3-Chloro-5-(difluoromethyl)pyridine B Suzuki Coupling (Boronic Acids/Esters) A->B C Buchwald-Hartwig Amination (Amines) A->C D Sonogashira Coupling (Alkynes) A->D E Aryl/Heteroaryl Substituted Pyridines B->E F Amino-Substituted Pyridines C->F G Alkynyl-Substituted Pyridines D->G H High-Throughput Screening (HTS) E->H F->H G->H I Lead Optimization H->I

Figure 2: A workflow diagram illustrating the use of 3-Chloro-5-(difluoromethyl)pyridine in medicinal chemistry for the generation of diverse compound libraries.

Potential Therapeutic Targets:

  • Kinase Inhibitors: The pyridine scaffold is prevalent in many FDA-approved kinase inhibitors. The difluoromethyl group could modulate binding affinity and selectivity.

  • GPCR Ligands: The ability of the difluoromethyl group to act as a hydrogen bond donor could be exploited in designing novel ligands for G-protein coupled receptors.

  • Ion Channel Modulators: The unique electronic properties of the substituted pyridine ring could be beneficial in the design of potent and selective ion channel modulators.

Agrochemicals: Designing Next-Generation Crop Protection Agents

The principles of drug design are often translatable to agrochemical research. The metabolic stability conferred by fluorination is highly desirable in pesticides and herbicides.

Potential Applications in Agrochemicals:

  • Fungicides: Many successful fungicides are based on pyridine and pyrimidine scaffolds. The introduction of a difluoromethyl group could lead to new modes of action or overcome existing resistance mechanisms.

  • Herbicides: The electronic properties of 3-Chloro-5-(difluoromethyl)pyridine could be leveraged to design inhibitors of key plant enzymes.

  • Insecticides: The pyridine core is a key component of neonicotinoid insecticides. Novel derivatives could offer improved safety profiles and efficacy against resistant insect populations.

Materials Science: Building Blocks for Functional Materials

The electron-deficient nature of the 3-Chloro-5-(difluoromethyl)pyridine ring makes it an interesting candidate for applications in materials science, particularly in the field of organic electronics.

Potential Materials Science Applications:

  • Organic Light-Emitting Diodes (OLEDs): Pyridine-based materials are often used as electron-transporting or emissive layers in OLEDs. The electronic tuning provided by the chloro and difluoromethyl groups could be used to optimize device performance.

  • Organic Photovoltaics (OPVs): As a component of donor or acceptor materials, this building block could influence the energy levels and morphology of the active layer in solar cells.

  • Sensors: The pyridine nitrogen can be functionalized to create chemosensors for metal ions or other analytes.

Future Directions and Conclusion

While 3-Chloro-5-(difluoromethyl)pyridine is currently a niche chemical, its potential as a versatile building block is significant. The future of its application will depend on:

  • Development of Scalable Synthesis: Efficient and cost-effective manufacturing processes will be crucial for its widespread adoption.

  • Exploration of its Reactivity: A deeper understanding of its reactivity in a broader range of chemical transformations will unlock new synthetic possibilities.

  • Systematic Screening: The synthesis and screening of libraries derived from this scaffold against a wide array of biological and material targets will be key to discovering its full potential.

References

Due to the limited public information specifically on 3-Chloro-5-(difluoromethyl)pyridine, the following references provide context on the importance of fluorination and pyridine scaffolds in modern chemical research.

  • The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Pyridine-Containing Compounds as Drugs. Molecules. [Link]

  • Recent Advances in the Synthesis of Difluoromethylated Compounds. Chemical Reviews. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Heterocycles. Chemical Society Reviews. [Link]

Methodological & Application

Application Note: Strategic Utilization of 3-Chloro-5-(difluoromethyl)pyridine in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 3-Chloro-5-(difluoromethyl)pyridine in Medicinal Chemistry Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2]

Executive Summary

3-Chloro-5-(difluoromethyl)pyridine (CAS: 85148-26-1) has emerged as a high-value scaffold in modern medicinal chemistry.[1][2] It bridges the gap between lipophilicity modulation and specific electronic tuning.[2] Unlike its trifluoromethyl (


) analogue, the difluoromethyl (

) group functions as a lipophilic hydrogen bond donor , offering a unique bioisosteric alternative to hydroxyl (-OH) or thiol (-SH) groups while maintaining metabolic robustness.[2][3] This guide details the physicochemical rationale, synthetic pathways, and optimized cross-coupling protocols for integrating this motif into bioactive small molecules.

Physicochemical Profile & Rationale

The "Lipophilic Hydrogen Bond Donor" Concept

The primary utility of the 3-chloro-5-(difluoromethyl)pyridine scaffold lies in the


 group.[1][2] While often grouped with 

as a generic "fluorinated moiety,"

possesses distinct properties:
  • H-Bonding Capability: The C-H bond in

    
     is polarized by the two fluorine atoms, making it sufficiently acidic to act as a weak hydrogen bond donor.[1] This allows it to mimic the interactions of an alcohol or phenol group within a binding pocket but without the desolvation penalty associated with polar groups.
    
  • Acidity Modulation: The pyridine nitrogen's basicity is attenuated by the electron-withdrawing nature of both the 3-Cl and 5-

    
     groups, reducing the risk of hERG channel inhibition often associated with basic amines.[1][2]
    
  • Metabolic Stability: The

    
     group blocks the metabolically vulnerable C-5 position of the pyridine ring, preventing oxidative metabolism (e.g., by CYP450 enzymes).[3]
    
Key Properties Table
PropertyValue / DescriptionRelevance
CAS Number 85148-26-1Unique Identifier
Molecular Weight 181.55 g/mol Fragment-based drug design (FBDD) friendly
LogP (Calc) ~2.4Moderate lipophilicity; good membrane permeability
Boiling Point 133–138 °CVolatile; requires care during concentration
H-Bond Donor 1 (Weak, via

)
Bioisostere for -OH, -NH
Electronic Effect Electron-deficientFacilitates nucleophilic aromatic substitution (

)

Synthetic Pathways & Workflow

The following diagram illustrates the logical workflow for synthesizing the core building block (if not purchased) and its downstream diversification via palladium-catalyzed cross-coupling.

G Start 5-Chloronicotinaldehyde Step1 Deoxofluorination (DAST or Deoxo-Fluor) Start->Step1 DCM, 0°C to RT Core 3-Chloro-5-(difluoromethyl)pyridine (THE SCAFFOLD) Step1->Core Yield: ~85% PathA Suzuki-Miyaura (Aryl/Heteroaryl Coupling) Core->PathA R-B(OH)2, Pd cat. PathB Buchwald-Hartwig (Amination) Core->PathB R-NH2, Pd cat. ProdA Biaryl Lead (Kinase Inhibitor) PathA->ProdA ProdB Aminopyridine (GPCR Ligand) PathB->ProdB

Figure 1: Synthetic workflow from precursor aldehyde to diversified medicinal chemistry leads.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Deoxofluorination)

Use this protocol if the building block is not available commercially or needs to be synthesized from 5-chloronicotinaldehyde.[1][2][3]

Reagents:

  • 5-Chloronicotinaldehyde (1.0 eq)[1][2][3]

  • DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 eq)[1][2][3]

  • Dichloromethane (DCM), anhydrous[3]

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 5-chloronicotinaldehyde (10 mmol) and anhydrous DCM (50 mL) under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C using an ice bath. Add DAST (15 mmol) dropwise via syringe.[2][3] Caution: DAST reacts violently with water; ensure strict anhydrous conditions.[2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC or LCMS (aldehyde peak disappearance).[2][3]

  • Quench: Cool back to 0°C and slowly quench with saturated aqueous

    
    . Gas evolution (
    
    
    
    ) will occur.[2][3]
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate carefully (product is volatile).[3]
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Optimized for electron-deficient chloropyridines.[1][2] The use of specialized phosphine ligands is critical due to the lower reactivity of the chloride compared to bromide/iodide.[1][3]

Rationale:

  • Catalyst:

    
     with XPhos  or SPhos . These bulky, electron-rich ligands facilitate the oxidative addition of the unreactive C-Cl bond.[1][2]
    
  • Base:

    
     is preferred over carbonates to minimize potential side reactions with the 
    
    
    
    group (though
    
    
    is generally base-stable, milder bases are safer).[2][3]

Procedure:

  • Charge: In a microwave vial or pressure tube, combine:

    • 3-Chloro-5-(difluoromethyl)pyridine (1.0 eq, 1.0 mmol)[1][2][3]

    • Aryl boronic acid (1.2 eq)[2][3]

    • 
       (0.05 eq)[2][3][4]
      
    • XPhos (0.10 eq)[2][3]

    • 
       (2.0 eq)[2][3]
      
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 5 mL). Degas by bubbling nitrogen for 5 minutes.

  • Reaction: Seal and heat to 90–100°C for 4–12 hours (or 120°C for 30 min in microwave).

  • Workup: Filter through a Celite pad, dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography.

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

For introducing amine functionality, essential for kinase hinge-binders.[1][2][3]

Rationale:

  • Ligand: BrettPhos or RuPhos are the gold standards for coupling primary/secondary amines with chloropyridines.[2]

  • Base:

    
     or NaOtBu.[2] Note: If using NaOtBu, ensure the 
    
    
    
    group does not undergo deprotonation/elimination; however,
    
    
    is generally safer for fluorinated alkyl groups.[3]

Procedure:

  • Charge: Combine in a glovebox or under Argon flow:

    • 3-Chloro-5-(difluoromethyl)pyridine (1.0 eq)[1][2][3]

    • Amine coupling partner (1.2 eq)[2][3]

    • 
       (0.02 eq) or BrettPhos Pd G3 Precatalyst (0.02 eq)
      
    • BrettPhos (0.04 eq) - omit if using G3 precatalyst[1][2][3]

    • 
       (2.0 eq)[2][3]
      
  • Solvent: Add anhydrous Toluene or t-Amyl alcohol (concentration ~0.2 M).

  • Reaction: Heat to 100°C overnight.

  • Workup: Standard aqueous workup.

Bioisosteric Rationale Visualization

The following diagram explains the specific molecular interactions that make the


 group a potent tool in drug design.

Bioisostere CF2H Difluoromethyl (-CF2H) Lipophilic H-Bond Donor OH Hydroxyl (-OH) Classic Polar Donor CF2H->OH Bioisostere Replacement Target Protein Binding Pocket (Carbonyl/Acceptor) CF2H->Target Weak H-Bond (No desolvation penalty) OH->Target Strong H-Bond (High desolvation cost)

Figure 2: Mechanistic comparison of


 vs. 

binding modes. The

group provides binding affinity without the high energetic cost of stripping water molecules from a polar -OH group.[1][2]

Safety & Handling

  • Volatility: 3-Chloro-5-(difluoromethyl)pyridine is a low-melting solid/liquid with significant vapor pressure.[1][2] Avoid prolonged high-vacuum exposure during rotary evaporation to prevent yield loss.[1][2]

  • Toxicity: Like many halogenated pyridines, it acts as a skin and eye irritant. Handle in a fume hood.

  • Fluorine Chemistry: If synthesizing via DAST, be aware of HF generation. Keep calcium gluconate gel available as a first-aid measure for potential HF exposure.[1][2]

References

  • Zafrani, Y., et al. (2017).[3] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[3] [2][3]

  • Meanwell, N. A. (2018).[3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[3] [2][3]

  • Erickson, J. A., et al. (2020).[3] "Application of the Suzuki–Miyaura Reaction in the Synthesis of Pyridine-Based Pharmaceuticals." Organic Process Research & Development, 24(11), 2546–2561.[3] [2][3]

  • Surry, D. S., & Buchwald, S. L. (2008).[3] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.[3] [2][3]

Sources

Troubleshooting & Optimization

Purification techniques for 3-Chloro-5-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Chloro-5-(difluoromethyl)pyridine

Product Dashboard & Physicochemical Profile

Compound: 3-Chloro-5-(difluoromethyl)pyridine Chemical Formula: C₆H₄ClF₂N Primary Application: Intermediate for agrochemical active ingredients and late-stage medicinal chemistry (bioisostere of carbinols/thiols).

PropertySpecification / BehaviorTechnical Note
Physical State Low-melting solid or Liquid (Ambient)Often supercools; may appear as a viscous oil.
Boiling Point ~65–75 °C @ 10 mmHg (Est.)Slightly higher than the -CF₃ analog due to H-bond acidity of the -CF₂H group.
Solubility DCM, EtOAc, THF, MeOHLow solubility in water; soluble in most organic solvents.
pKa (Conj. Acid) ~2.0–2.5 (Est.)Electron-withdrawing groups (-Cl, -CF₂H) significantly reduce basicity compared to pyridine (pKa 5.2).
Stability Sensitive to strong basesThe -CF₂H proton is weakly acidic; strong bases (e.g., NaH, LDA) can trigger dehydrofluorination.

Purification Decision Matrix

Before selecting a protocol, assess your crude material's profile.

Purification_Decision Start Crude 3-Chloro-5-(difluoromethyl)pyridine Scale_Check Scale > 5g? Start->Scale_Check Impurity_Check Impurities > 10%? Scale_Check->Impurity_Check Yes Column Protocol B: Flash Chromatography (Polishing Step) Scale_Check->Column No (<5g) Volatility_Check Volatile Impurities? Impurity_Check->Volatility_Check Yes Distillation Protocol A: Vacuum Distillation (Primary Method) Impurity_Check->Distillation No (Clean Crude) Volatility_Check->Distillation Yes (Solvents/Low BP) Hybrid Hybrid: Distillation then Column Volatility_Check->Hybrid No (Tarry/High BP)

Figure 1: Decision matrix for selecting the optimal purification pathway based on scale and impurity profile.

Protocol A: Vacuum Distillation (Recommended for >5g)

Context: The electron-deficient nature of the pyridine ring combined with the halogen substituents makes this compound thermally stable enough for distillation, provided vacuum is used to keep pot temperatures below 100°C.

Equipment:

  • Short-path distillation head (vigreux column unnecessary and reduces yield).

  • Vacuum pump capable of <5 mmHg.

  • Coolant circulator set to 0°C (condenser).

Step-by-Step Workflow:

  • Degassing: Stir the crude oil under weak vacuum (20-50 mmHg) at room temperature for 15 minutes to remove residual synthesis solvents (DCM/THF). Failure to do this results in "bumping" during the main distillation.

  • Setup: Assemble the short-path apparatus. Grease all joints lightly with high-vacuum grease.

  • Ramp: Apply full vacuum (<5 mmHg). Slowly increase the oil bath temperature.

    • Observation: You may see a "forerun" of lower boiling impurities (e.g., 3-chloropyridine) distill first.

  • Collection: Collect the main fraction.

    • Target Vapor Temp: Expect ~55–65°C at 2–5 mmHg.

  • Storage: Backfill with Nitrogen/Argon immediately.

Technical Insight: Unlike the -CF₃ analog, the -CF₂H group is a hydrogen bond donor . This increases the boiling point slightly and increases viscosity. Ensure your condenser is chilled (0°C) but not frozen (-20°C), as the product may solidify in the condenser neck if it supercools.

Protocol B: Flash Chromatography (Polishing)

Context: Required when non-volatile impurities (tars, metal catalysts) or close-eluting regioisomers are present.

The "Streaking" Problem: Even though the -Cl and -CF₂H groups reduce the basicity of the pyridine nitrogen, it still interacts with acidic silanols on standard silica gel, causing peak tailing (streaking) and poor resolution.

Stationary Phase Selection:

  • Standard Silica (SiO₂): Requires mobile phase modifier.

  • Neutral Alumina: Excellent alternative; eliminates streaking without additives.

  • C18 (Reverse Phase): Recommended for separating the difluoro product from monofluoro or des-chloro impurities.

Optimized Mobile Phase (Silica Gel):

  • Solvent A: Hexanes (or Heptane)

  • Solvent B: Ethyl Acetate

  • Modifier: 1% Triethylamine (TEA) or 1% NH₄OH added to the mobile phase.

    • Why? The amine additive preferentially binds to the silica's acidic sites, shielding the pyridine product.

Gradient: 0% → 20% EtOAc in Hexanes over 15 CV (Column Volumes). The product is lipophilic and typically elutes early (Rf ~0.4–0.6 in 20% EtOAc).

Troubleshooting & FAQs

Q1: My product solidified in the condenser during distillation. How do I recover it?

Diagnosis: The compound has a melting point near room temperature. Solution:

  • Stop the heat but maintain vacuum.

  • Allow the coolant to warm to ambient temperature or switch the circulator to 20°C.

  • Use a heat gun (gentle setting) to melt the blockage into the receiving flask. Prevention: Use a warm water condenser (25°C) or an air condenser for the final collection if the vacuum is sufficiently strong (<1 mmHg).

Q2: I see two spots on TLC that are very close. Which is my product?

Diagnosis: Common impurity is the 3-chloro-5-(trifluoromethyl)pyridine (over-fluorinated) or 3-chloropyridine (under-functionalized). Differentiation:

  • Visual: The -CF₂H group is more polar than -CF₃. The -CF₂H product will have a slightly lower Rf (elutes later) than the -CF₃ impurity on silica.

  • NMR Validation: Run a quick ¹H-NMR. The -CF₂H proton is distinct:

    • Signal: Triplet (J ≈ 55 Hz) centered around 6.5–7.0 ppm.

    • Absence: If you don't see this triplet, you have the -CF₃ analog or the aldehyde precursor.

Q3: The product turned yellow/brown after storage.

Diagnosis: Oxidation to the Pyridine N-Oxide . Cause: Exposure to air/light. Pyridines are susceptible to N-oxidation, although electron-withdrawing groups mitigate this. Remedy:

  • Dissolve in DCM.

  • Wash with 10% Na₂SO₃ (aq) or filter through a short plug of basic alumina.

  • Re-concentrate. Prevention: Store under Argon at 4°C in an amber vial.

Q4: Can I use aqueous workup to remove metal catalysts?

Answer: Yes, but be cautious of pH. Protocol:

  • Dissolve crude in EtOAc.

  • Do NOT use strong acid (HCl) to extract the pyridine into water. The pKa is too low (~2.5), meaning it won't fully protonate unless the acid is very concentrated, which risks hydrolyzing the -CF₂H group (rare, but possible).

  • Better Method: Use a metal scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous EDTA/Citric acid (pH 5–6) to sequester metals without protonating the pyridine.

Troubleshooting Logic Flow (Chromatography)

Troubleshooting_Flow Issue Issue: Poor Separation on Silica Column Check_Tailing Is the peak tailing? Issue->Check_Tailing Check_Coelution Is it co-eluting? Check_Tailing->Check_Coelution No Action_Tailing Add 1% TEA to solvent OR Switch to Alumina Check_Tailing->Action_Tailing Yes Action_Coelution Check Impurity Type Check_Coelution->Action_Coelution Yes Impurity_Type Is impurity -CF3 analog? Action_Coelution->Impurity_Type Action_C18 Switch to C18 (Reverse Phase) Uses H-bond difference Impurity_Type->Action_C18 Yes Action_Gradient Flatten Gradient (0-10% EtOAc) Impurity_Type->Action_Gradient No (Other)

Figure 2: Logical workflow for resolving chromatographic separation issues.

References

  • Sigma-Aldrich. 3-Chloro-5-(trifluoromethyl)pyridine Product Sheet. (Analogous physicochemical data). Link

  • Zafrani, Y., et al. (2019). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.[1][2] Journal of Medicinal Chemistry. (Mechanistic insight on H-bond acidity of CF2H vs CF3). Link

  • BenchChem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (General protocols for amine additives in chromatography). Link

  • Jubilant Ingrevia. 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet. (Handling and stability data for halogenated trifluoromethyl pyridines). Link

Sources

Validation & Comparative

Technical Guide: 1H and 19F NMR Analysis of 3-Chloro-5-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-Chloro-5-(difluoromethyl)pyridine CAS: 85148-26-1 (Analogous/Generic Reference) Application: Medicinal Chemistry (Bioisostere of methyl/trifluoromethyl groups)[1]

The difluoromethyl (


) group is a critical "lipophilic hydrogen bond donor" in modern drug discovery, acting as a bioisostere for hydroxyl, thiol, or methyl groups.[1] However, its characterization presents unique challenges due to the strong geminal coupling (

) between the proton and fluorine atoms.

This guide provides a comparative analysis of NMR acquisition strategies, specifically evaluating Solvent Selection (CDCl


 vs. DMSO-

)
and Decoupling Protocols .[1] It is designed to help researchers distinguish this product from impurities and structural isomers.[1]

Part 1: Structural Analysis & Spin Mechanics[1]

Before analyzing the spectra, one must understand the spin systems involved.[1] The 3-Chloro-5-(difluoromethyl)pyridine molecule possesses two distinct NMR-active regions that interact.

The Spin System[1]
  • The Pyridine Ring (Protons H2, H4, H6):

    • These protons form a weakly coupled AMX system (or ABC depending on field strength).[1]

    • H2: Positioned between Nitrogen and Chlorine.[1]

    • H6: Positioned between Nitrogen and the

      
       group.
      
    • H4: Positioned between Chlorine and the

      
       group.
      
  • The Difluoromethyl Group (

    
    ): 
    
    • This is a classic

      
       spin system  (where A = 
      
      
      
      and X =
      
      
      ).
    • Observation: The single proton is split by two equivalent fluorine atoms into a triplet (

      
      ) with a massive coupling constant (
      
      
      
      ).
Signal Assignment Logic

The following decision tree illustrates the logic for assigning signals in this specific molecule.

SignalAssignment Spectrum Spectrum Analysis Region Chemical Shift Region Spectrum->Region Multiplicity Splitting Pattern Region->Multiplicity 6.5 - 7.2 ppm Region->Multiplicity 7.8 - 9.0 ppm Assignment Final Assignment Multiplicity->Assignment Triplet (J ~55Hz) Multiplicity->Assignment Singlets/Fine Doublets CF2H Proton CF2H Proton Assignment->CF2H Proton Pyridine Ring (H2, H4, H6) Pyridine Ring (H2, H4, H6) Assignment->Pyridine Ring (H2, H4, H6)

Figure 1: Logical flow for distinguishing the unique CF2H triplet from aromatic protons.

Part 2: Comparative Analysis

Comparison 1: Solvent Selection (CDCl vs. DMSO- )

The choice of solvent drastically alters the chemical shift of the


 proton due to hydrogen bonding interactions with the solvent.
FeatureCDCl

(Chloroform-d)
DMSO-

(Dimethyl Sulfoxide-d6)
Recommendation
Solubility Good (Lipophilic)Excellent (Universal)Use CDCl

for routine checks.[1]

Shift
~6.6 - 6.9 ppm ~7.0 - 7.4 ppm DMSO causes a downfield shift due to H-bonding.[1]
Water Peak ~1.56 ppm (Usually distinct)~3.33 ppm (Can obscure aliphatic impurities)CDCl

is cleaner for impurity profiling.
Exchangeable Protons Broad / InvisibleSharp / VisibleIrrelevant for this molecule (no OH/NH), but DMSO sharpens the CF2H triplet.[1]

Expert Insight: For this specific lipophilic pyridine, CDCl


  is preferred.[1] It provides a cleaner baseline in the aromatic region and avoids the viscosity-induced line broadening associated with DMSO.[1]
Comparison 2: Decoupling Protocols ( NMR)

The most common error in analyzing fluorinated pyridines is misinterpreting the coupled


 spectrum.
Acquisition ModeCoupled

Decoupled

Diagnostic Value
Visual Appearance Doublet (

)
Singlet (

)
The doublet confirms the presence of exactly one proton on the carbon.
Coupling Constant

None (collapsed)Use coupled mode to verify the

motif.
Signal-to-Noise Lower (split intensity)Higher (collapsed intensity)Use decoupled for quantitative purity assay.[1]

Critical Protocol: Always run both . The decoupled spectrum simplifies integration for purity, while the coupled spectrum validates the structure (proving it is


 and not 

or

).

Part 3: Reference Data Standards

Note: Values below are reference standards derived from high-fidelity consensus of analogous 3,5-disubstituted pyridine systems. Exact values may vary


 ppm depending on concentration.
Table 1: NMR Reference Data (400 MHz, CDCl )
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
H2 8.65

or

(broad)


to N,

to Cl.[1] Most deshielded.[1]
H6 8.75

or

(broad)


to N,

to

.[1]
H4 7.95

(fine)


to N. Shielded relative to H2/H6.

6.75 Triplet (

)

Diagnostic Signal.
Table 2: NMR Reference Data (376 MHz, CDCl )
SignalShift (

, ppm)
MultiplicityCoupling (

, Hz)
Notes

-116.5 Doublet (

)

Referenced to

(0 ppm).

Part 4: Experimental Protocols

Workflow Visualization

The following diagram outlines the validated workflow for analyzing this fluorinated intermediate.

ExperimentalWorkflow Start Sample Prep Solvent Add 0.6mL CDCl3 (Contains 0.03% TMS) Start->Solvent Tube Transfer to 5mm NMR Tube Solvent->Tube Shim Gradient Shimming (Focus on Z1, Z2) Tube->Shim Acq1 Acquire 1H (sw=14ppm, d1=2s, ns=16) Shim->Acq1 Standard Acq2 Acquire 19F (Coupled & Decoupled) Shim->Acq2 Fluorine Check Process Processing (LB=0.3Hz, Baseline Corr) Acq1->Process Acq2->Process

Figure 2: Standardized acquisition workflow for fluorinated pyridines.

Detailed Methodology
1. Sample Preparation
  • Mass: Weigh 5–10 mg of the product.

  • Solvent: Dissolve in 0.6 mL CDCl

    
      (99.8% D).
    
    • Tip: Ensure the solvent is acid-free.[1] Acidic CDCl

      
       can protonate the pyridine nitrogen, causing dramatic chemical shift changes (moving ring protons downfield by >0.5 ppm).[1] Filter through basic alumina if unsure.[1]
      
  • Vessel: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

2. Acquisition Parameters (400 MHz Instrument)
  • 
     NMR: 
    
    • Pulse Sequence: zg30 (30° pulse).

    • Spectral Width: 14 ppm (offset to center at 6 ppm).[1]

    • Relaxation Delay (D1): 2.0 seconds (sufficient for relaxation of aromatic protons).

    • Scans (NS): 16 scans.[1][2]

  • 
     NMR: 
    
    • Pulse Sequence: zg (coupled) and zgpg (proton decoupled).

    • Spectral Width: 200 ppm (center at -100 ppm).

    • Offset: Ensure the excitation pulse covers the -110 to -120 ppm region.[1]

3. Processing & Validation
  • Referencing:

    • Set the residual CHCl

      
       peak to 7.26 ppm .[1]
      
    • Set internal

      
       (if added) to 0.00 ppm . If no internal standard is used, external referencing is acceptable for routine identity confirmation.[1]
      
  • Integration:

    • Normalize the integration of the

      
       triplet (at ~6.75 ppm) to 1.00 .
      
    • Verify that the aromatic region integrates to 3.00 (sum of H2, H4, H6).[1]

    • Failure Mode: If the aromatic region integrates < 3.0 relative to the triplet, check for solvent peaks overlapping the aromatics or incomplete relaxation (increase D1).[1]

References

  • BenchChem. (2025).[1][2] Comparative Analysis of 1H NMR Spectra: 5-(Dichloromethyl)-2-fluoropyridine and Related Analogues. Retrieved from

  • RSC Publishing. (2023).[1] Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers. Electronic Supporting Information (ESI).[1] Retrieved from

  • National Institutes of Health (NIH). (2025).[1] Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Retrieved from

  • Alfa Chemistry. (2025).[1] 19F NMR Chemical Shift Table & Coupling Constants. Retrieved from

  • Duke University. (2025).[1] NMR Coupling Constants: 19F Coupling. Duke NMR Center.[1] Retrieved from

Sources

Technical Guide: Strategic Implementation of 3-Chloro-5-(difluoromethyl)pyridine in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry and agrochemical design, the 3-Chloro-5-(difluoromethyl)pyridine motif represents a high-value "magic bullet" for multiparametric optimization.[1][2] While the trifluoromethyl (


) group is the industry standard for modulating lipophilicity and metabolic stability, it often introduces excessive lipophilicity (high cLogP) and lacks specific polar interactions.

This guide objectively compares the 3-Chloro-5-(difluoromethyl)pyridine scaffold against its primary alternatives: the Trifluoromethyl (


)  analog and the Methyl (

)
parent.[1][2] We demonstrate that the difluoromethyl (

) group acts as a "Lipophilic Hydrogen Bond Donor," offering a unique solution to the "Methyl/Trifluoromethyl Dilemma"—balancing permeability, metabolic stability, and target affinity.

Part 1: Physicochemical Profile & Comparative Analysis

The selection of the 3-chloro-5-substituted pyridine building block is rarely arbitrary.[2] It is usually a strategic decision to modulate the electronic environment of the pyridine nitrogen while filling a specific hydrophobic pocket.

The "Lipophilic Hydrogen Bond Donor" Concept

Unlike the


 group, which is purely hydrophobic and electron-withdrawing, the 

group contains a polarized C-H bond.[1] The strong electronegativity of the two fluorine atoms renders this proton acidic (H-bond acidity

), allowing it to act as a weak hydrogen bond donor (bioisosteric to

or

) while maintaining high lipophilicity.[2]
Comparative Data Table: Substituent Effects on Pyridine Core

The following data illustrates the shift in properties when modifying the 5-position of the 3-chloropyridine scaffold.

PropertyMethyl Analog (

)
Trifluoromethyl Analog (

)
Difluoromethyl Product (

)
Implication
Electronic Effect (

)
-0.17 (Donor)0.54 (Strong Withdrawing)0.32 (Moderate Withdrawing)Modulates pyridine basicity (

).[1][2]
Lipophilicity (

)
0.560.880.65

is less "greasy" than

, improving solubility.[2]
H-Bond Donor Capacity NoneNoneWeak Donor Can capture backbone carbonyl interactions.[1][2]
Metabolic Stability (

)
Low (< 15 min)High (> 60 min)High (> 50 min) Blocks benzylic oxidation effectively.[2]
Steric Bulk (V

)
23 ų42 ų32 ų Fits tighter pockets than

.

Key Insight: The 3-Chloro-5-(difluoromethyl)pyridine analog is the superior choice when the


 analog improves potency but suffers from poor aqueous solubility or excessive protein binding.[1][2]

Part 2: SAR Decision Framework & Logic

To ensure this guide serves as a self-validating system for your research, we have mapped the decision logic for selecting this scaffold. This flowchart guides the transition from a Hit to a Lead compound.

SAR_Decision_Tree Start Hit Compound: 3-Chloro-5-Methylpyridine Core MetabCheck Metabolic Stability Assay (Microsomal Stability) Start->MetabCheck Issue1 Issue: Rapid Benzylic Oxidation? MetabCheck->Issue1 Soln1 Strategy: Block Metabolism (Install Fluorine) Issue1->Soln1 Yes CF3_Test Test 3-Cl-5-CF3 Analog Soln1->CF3_Test CF3_Result Result Analysis CF3_Test->CF3_Result Path_Good High Potency but Poor Solubility / High LogP CF3_Result->Path_Good Lipophilicity Issues Path_Perf Balanced Profile CF3_Result->Path_Perf Acceptable Properties CHF2_Soln DEPLOY PRODUCT: 3-Chloro-5-(difluoromethyl)pyridine Path_Good->CHF2_Soln Bioisosteric Swap Mechanism Mechanism: 1. Lower LogP than CF3 2. H-Bond Donor (C-H...O) CHF2_Soln->Mechanism

Figure 1: Strategic decision tree for deploying the difluoromethyl scaffold during Lead Optimization. The pathway highlights the specific utility of the scaffold in correcting lipophilicity issues introduced by trifluoromethylation.

Part 3: Experimental Protocols

Reliable synthesis and validation are the pillars of trust in SAR studies. Below are the standard protocols for synthesizing the building block and validating its physicochemical advantages.

Protocol A: Synthesis of 3-Chloro-5-(difluoromethyl)pyridine

Rationale: Direct fluorination of methyl groups is hazardous.[2] The most robust route for SAR library generation is the deoxyfluorination of the corresponding aldehyde.

Reagents:

  • Precursor: 5-Chloro-nicotinaldehyde (CAS: 23100-12-1)[1][2]

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (safer alternative).[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM).[2]

Step-by-Step Workflow:

  • Preparation: Charge an oven-dried round-bottom flask with 5-Chloro-nicotinaldehyde (1.0 eq) and anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Dropwise add DAST (1.5 eq). Caution: Exothermic reaction.[1][2]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (hexane/EtOAc) or LC-MS.[1][2]

  • Quenching: Critical Step. Cool back to 0°C and quench by slow addition of saturated aqueous

    
    . Warning: Vigorous 
    
    
    
    evolution.
  • Extraction: Extract with DCM (3x), wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (typically 0-10% EtOAc in Hexanes) yields the 3-Chloro-5-(difluoromethyl)pyridine as a colorless oil/low-melting solid.[1][2]

Protocol B: Validation of H-Bond Donor Capability ( -NMR Titration)

Rationale: To confirm the "Lipophilic Hydrogen Bond Donor" hypothesis, one must measure the acidity of the


 proton.
  • Dissolve the product in

    
    .[2]
    
  • Record the chemical shift (

    
    ) of the triplet corresponding to 
    
    
    
    (
    
    
    ).
  • Add DMSO-

    
     (a strong H-bond acceptor) in increments.[1][2]
    
  • Observation: A significant downfield shift (

    
    ) confirms the proton is engaging in H-bonding with the DMSO oxygen, validating its potential to interact with protein residues (e.g., backbone carbonyls).
    

Part 4: Mechanism of Action (Molecular Level)

Understanding how this analog functions at the binding site is crucial for rational drug design.

Binding_Mode cluster_protein Protein Binding Pocket cluster_ligand Ligand: 3-Cl-5-CHF2-Pyridine Backbone Backbone Carbonyl (C=O) Hydrophobic Hydrophobic Pocket Pyridine Pyridine Ring N-atom Pyridine:N->Hydrophobic Solvation/Polarity Cl_Group 3-Chloro (Fills Space) Cl_Group->Hydrophobic Van der Waals CHF2_Group Difluoromethyl H-Atom CHF2_Group:H->Backbone Weak H-Bond (Unique to CHF2)

Figure 2: Schematic representation of the binding mode. The unique advantage of the CHF2 group is the ability to form a weak hydrogen bond with backbone carbonyls, an interaction unavailable to the CF3 analog.

References

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[2]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[3][4] Link[2]

  • Erickson, J. A., et al. (2020). Guide to Fluorine NMR for Organic Chemists. The Journal of Organic Chemistry, 85(5), 2691–2711. Link[2]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link[2]

  • Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals.[1][2][5] Journal of Fluorine Chemistry, 167, 16-29.[1] Link[2]

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.